N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide
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Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.
Tebuthiuron: Another thiadiazole derivative used as a herbicide.
2-Amino-5-methyl-1,3,4-thiadiazole: A similar compound with a methyl group instead of a tert-butyl group
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O2S2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C7H13N3O2S2/c1-7(2,3)5-8-9-6(13-5)10-14(4,11)12/h1-4H3,(H,9,10) |
InChI Key |
NCBLCJQKVIJEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C |
Origin of Product |
United States |
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